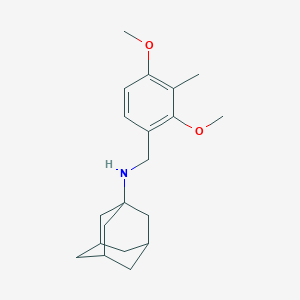
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE is a complex organic compound with the molecular formula C20H29NO2 and a molecular weight of 315.4 g/mol. This compound is characterized by its unique tricyclic structure, which includes a tricyclo[3.3.1.1~3,7~]decane core and a benzylamine moiety substituted with methoxy and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This can be achieved through a Diels-Alder reaction followed by hydrogenation. The benzylamine moiety is then introduced via a nucleophilic substitution reaction, where the benzylamine is reacted with the tricyclo[3.3.1.1~3,7~]decane derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as automated systems for the nucleophilic substitution reaction to ensure consistent product quality .
化学反応の分析
Types of Reactions
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylamine moiety can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(2,
特性
分子式 |
C20H29NO2 |
|---|---|
分子量 |
315.4g/mol |
IUPAC名 |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H29NO2/c1-13-18(22-2)5-4-17(19(13)23-3)12-21-20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,14-16,21H,6-12H2,1-3H3 |
InChIキー |
JDLPYLDGTFDZFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3)OC |
正規SMILES |
CC1=C(C=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















